molecular formula C15H28O2Si2 B14590237 (4S)-4-Benzyl-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane CAS No. 61414-10-6

(4S)-4-Benzyl-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane

Cat. No.: B14590237
CAS No.: 61414-10-6
M. Wt: 296.55 g/mol
InChI Key: TVJFTVBFFWQZDM-HNNXBMFYSA-N
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Description

(4S)-4-Benzyl-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane is a unique organosilicon compound It features a benzyl group attached to a silicon atom, with two oxygen atoms and two silicon atoms forming a cyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-Benzyl-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane typically involves the reaction of benzyl chloride with a silicon-containing precursor under specific conditions. One common method is to react benzyl chloride with tetramethyldisiloxane in the presence of a catalyst such as platinum or palladium. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Benzyl-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the benzyl group to a methyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Methyl-substituted siloxanes.

    Substitution: Various substituted siloxanes depending on the nucleophile used.

Scientific Research Applications

(4S)-4-Benzyl-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structure.

    Medicine: Explored for its potential as a component in biomedical devices.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism by which (4S)-4-Benzyl-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane exerts its effects is primarily through its interaction with other molecules via its silicon and oxygen atoms. These interactions can lead to the formation of stable complexes, which can be utilized in various applications. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Tetramethyldisiloxane: Similar in structure but lacks the benzyl group.

    Hexamethyldisiloxane: Contains additional methyl groups compared to (4S)-4-Benzyl-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane.

    Phenyltrimethoxysilane: Contains a phenyl group instead of a benzyl group.

Uniqueness

This compound is unique due to its specific combination of benzyl and silicon atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

61414-10-6

Molecular Formula

C15H28O2Si2

Molecular Weight

296.55 g/mol

IUPAC Name

trimethyl-[(2S)-1-phenyl-3-trimethylsilyloxypropan-2-yl]oxysilane

InChI

InChI=1S/C15H28O2Si2/c1-18(2,3)16-13-15(17-19(4,5)6)12-14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3/t15-/m0/s1

InChI Key

TVJFTVBFFWQZDM-HNNXBMFYSA-N

Isomeric SMILES

C[Si](C)(C)OC[C@H](CC1=CC=CC=C1)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)OCC(CC1=CC=CC=C1)O[Si](C)(C)C

Origin of Product

United States

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